molecular formula C17H17ClFN5O2S B2444817 3-chloro-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-fluorobenzenesulfonamide CAS No. 1796969-74-8

3-chloro-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-fluorobenzenesulfonamide

Cat. No.: B2444817
CAS No.: 1796969-74-8
M. Wt: 409.86
InChI Key: FESUNKUWQOLRRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C17H17ClFN5O2S and its molecular weight is 409.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-chloro-N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFN5O2S/c18-14-9-13(1-2-15(14)19)27(25,26)23-11-12-3-7-24(8-4-12)17-16(10-20)21-5-6-22-17/h1-2,5-6,9,12,23H,3-4,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FESUNKUWQOLRRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-chloro-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-fluorobenzenesulfonamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, focusing on its pharmacodynamics, potential therapeutic targets, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

PropertyValue
Molecular FormulaC₁₇H₁₈ClN₅O₂S
Molecular Weight391.9 g/mol
CAS Number1797535-32-0

The structure includes a chlorinated aromatic ring, a piperidine moiety, and a cyano-substituted pyrazine ring, which contribute to its biological properties.

Research indicates that the sulfonamide group within the compound can undergo nucleophilic attacks, potentially leading to various transformations that may influence its biological activity. The cyano group might participate in cycloaddition reactions or be utilized for further functionalization, enhancing its pharmacological profile.

Pharmacodynamic Profile

Preliminary studies suggest that this compound may exhibit selective inhibition of certain enzymes or receptors. The presence of the pyrazine ring is particularly noteworthy; it has been associated with enhanced interactions with protein targets, which could enhance the compound's efficacy in specific therapeutic contexts .

Case Studies and Research Findings

  • CHK1 Inhibition : In a study exploring CHK1 inhibitors, compounds with similar structural features showed varying degrees of potency. The incorporation of a nitrile group was found to enhance interaction with the target protein, suggesting that modifications to the pyrazine or piperidine moieties could improve activity against cancer cell lines .
  • Structure-Activity Relationship (SAR) : An analysis of SAR indicated that modifications to the piperidine ring significantly influenced potency and selectivity against CHK2. This highlights the importance of structural nuances in developing effective inhibitors .
  • Targeted Therapies : The unique structure of this compound suggests potential use in targeted therapies for conditions like cancer or neurodegenerative diseases due to its ability to selectively inhibit specific pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for synthesizing 3-chloro-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-fluorobenzenesulfonamide?

  • Methodological Answer : The synthesis typically involves two critical steps:

Cyanopyrazine Integration : A nucleophilic substitution reaction between a piperidine derivative and a 3-cyanopyrazine precursor, requiring precise temperature control (e.g., 60–80°C) and solvents like DMF or THF to ensure regioselectivity .

Sulfonamide Formation : Reacting the intermediate amine with 3-chloro-4-fluorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Purification via column chromatography (silica gel, gradient elution) is critical to isolate the target compound .

  • Key Considerations : Monitor reaction progress using TLC or LC-MS to prevent byproduct formation. Yields are highly dependent on solvent choice and stoichiometric ratios of reagents.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Workflow :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm the integration of the cyanopyrazine ring, piperidine methylene bridge, and sulfonamide linkage. Pay attention to splitting patterns for stereochemical validation .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95% by area under the curve) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures accurate molecular weight confirmation, particularly for the sulfonamide group and halogenated aromatic ring .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data for this compound across different assays?

  • Experimental Design :

Standardize Assay Conditions : Control variables such as solvent (DMSO concentration ≤0.1%), pH, and temperature to minimize assay-specific artifacts .

Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) for binding affinity, cellular viability assays (e.g., MTT), and enzymatic inhibition studies. Discrepancies may arise from off-target interactions or solubility issues .

Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes with target proteins and rationalize inconsistencies in IC50_{50} values .

Q. How does the 3-cyanopyrazine moiety influence the compound’s pharmacokinetic properties?

  • Mechanistic Insights :

  • Metabolic Stability : The electron-deficient cyanopyrazine ring may reduce susceptibility to hepatic CYP450 oxidation, enhancing plasma half-life. Validate via microsomal stability assays (e.g., human liver microsomes) .
  • Permeability : Assess logP values (experimental or computational) to predict blood-brain barrier penetration. The polar cyanopyrazine group may limit passive diffusion, necessitating prodrug strategies .

Q. What advanced techniques are recommended for analyzing the compound’s three-dimensional conformation?

  • Structural Elucidation Tools :

  • X-ray Crystallography : Co-crystallize the compound with its target protein (e.g., kinase or receptor) to resolve binding-site interactions. Requires high-purity compound (>99%) and optimized crystallization conditions .
  • Cryo-Electron Microscopy (cryo-EM) : Suitable for studying interactions with large macromolecular complexes, though resolution may be lower than X-ray .
  • DFT Calculations : Density functional theory (e.g., B3LYP/6-31G*) predicts electronic properties of the cyanopyrazine and sulfonamide groups, aiding in SAR studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.